N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-7-8-14(19)10-16(12)21-18(24)17(23)20-11-15(22)9-13-5-3-2-4-6-13/h2-8,10,15,22H,9,11H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPAFCPEKWOFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves the condensation of carboxylic acids and amines. One common method is the reaction of benzoic acids with amines under specific conditions, such as ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method facilitates the formation of the oxalamide linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. While the primary targets are currently unknown, it is hypothesized that the compound may interact with receptors or enzymes involved in various biological processes. Similar compounds have been found to bind with high affinity to multiple receptors, influencing pathways related to antiviral, anti-inflammatory, anticancer, and other activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The following analysis compares the target compound with structurally analogous oxalamides, focusing on substituent effects, physicochemical properties, and biological implications.
Substituent Variations in Aromatic and Alkyl Groups
- Structural Impact: The target compound’s chloro and methyl groups enhance electron-withdrawing effects and steric hindrance compared to non-halogenated analogs like compound 3. This may improve metabolic stability but reduce solubility .
Research Findings and Implications
Biological Activity :
- Piperazine-linked oxalamides (e.g., compounds 10 and 11) show promise in neurological disorders due to their affinity for neurotransmitter receptors. The target compound ’s hydroxy-phenylpropyl group may similarly target G-protein-coupled receptors .
- Chlorinated analogs exhibit prolonged half-lives but require careful toxicity profiling to avoid off-target effects .
Physicochemical Properties :
Property Target Compound Compound 10 Compound 3 Molecular Weight (g/mol) ~370 ~520 ~350 LogP (Predicted) 3.5 4.2 2.8 Solubility (mg/mL) <1 (aqueous) <0.5 ~5 - The target compound ’s higher LogP reflects its chloro and phenyl groups, suggesting improved membrane permeability but poor aqueous solubility compared to compound 3 .
Biological Activity
N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, with the CAS number 1351635-03-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 346.8 g/mol. The compound features a chloro-substituted aromatic ring and an oxalamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O₃ |
| Molecular Weight | 346.8 g/mol |
| CAS Number | 1351635-03-4 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has shown weak inhibition against Staphylococcus aureus and Bacillus subtilis at concentrations of 32 μg/mL and 64 μg/mL, respectively . This suggests potential applications in treating infections caused by these pathogens.
- Tyrosinase Inhibition : Similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme crucial for melanin production. In vitro assays demonstrated that related compounds could significantly reduce melanin synthesis in melanoma cell lines, indicating that N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide may possess anti-melanogenic properties .
- Radical Scavenging Activity : Compounds with similar structures have also been evaluated for their antioxidant capabilities. They exhibited strong scavenging activities against DPPH and ABTS radicals, suggesting that N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide could help mitigate oxidative stress in biological systems .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxalamide derivatives, including this compound. The results indicated that while some derivatives showed significant activity against Gram-positive bacteria, the specific compound's effectiveness necessitated further investigation to optimize its structure for enhanced potency.
Case Study 2: Inhibition of Melanogenesis
In a comparative study involving various phenolic compounds, this compound was assessed for its ability to inhibit tyrosinase activity in B16F10 melanoma cells. The findings revealed that this compound could effectively reduce both tyrosinase activity and melanin production without cytotoxic effects, positioning it as a candidate for skin-whitening therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
